

# A Meta-Analysis of Orvepitant Maleate in the Treatment of Chronic Cough

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## Compound of Interest

Compound Name: Orvepitant Maleate

Cat. No.: B609775

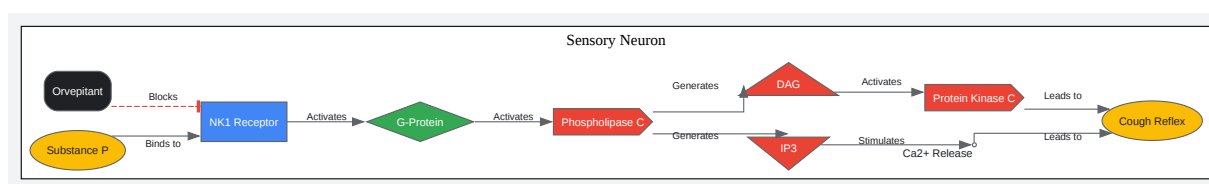
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A Comparative Guide for Researchers and Drug Development Professionals

**Orvepitant Maleate**, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been investigated as a novel therapy for chronic cough. This guide provides a meta-analysis of available clinical trial data, comparing its efficacy and safety with alternative treatments and detailing the experimental protocols employed in key studies.

## Mechanism of Action: Targeting the Neurokinin-1 Receptor

**Orvepitant Maleate** exerts its therapeutic effect by blocking the binding of Substance P (SP) to the NK-1 receptor. SP, a neuropeptide, is a key mediator in the cough reflex pathway. By inhibiting this interaction, **Orvepitant Maleate** is thought to reduce the neuronal hypersensitivity that contributes to chronic cough.



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Substance P/NK-1R Signaling Pathway in Cough Reflex.

## Clinical Trial Data: A Comparative Summary

The following tables summarize the key efficacy and safety data from clinical trials of **Orvepitant Maleate** and a relevant comparator, Gefapixant.

### Table 1: Efficacy of Orvepitant Maleate in Chronic Cough

| Trial           | Patient Population       | Treatment  | Primary Endpoint  | Result   | Secondary Endpoints   |
|-----------------|--------------------------|--|---|--|---|
| VOLCANO-1[1]    | Chronic Refractory Cough | Orvepitant 30 mg once daily for 4 weeks          | Change from baseline in daytime cough frequency at week 4 | Statistically significant reduction of 18.9 coughs/h (26%) from a mean baseline of 71.4 coughs/h (p < 0.001)[1]                    | Significant improvements in cough severity VAS and quality of life[1]   |
| VOLCANO-2[2][3] | Chronic Refractory Cough | Orvepitant 10, 20, 30 mg once daily for 12 weeks | Change in awake cough frequency at week 12                | Not statistically significant in the full analysis set. Near significant reduction with 30 mg in high-frequency coughers (p=0.066) | Statistically significant improvements with 30 mg in Leicester Cough Questionnaire (p=0.009), Cough Severity VAS (p=0.034), and Urge-to-Cough VAS (p=0.005) |

|                 |  |  |   |             |                  |
|-----------------|--|--|---|-------------|------------------|
| IPF-<br>COMFORT | Idiopathic<br>Pulmonary<br>Fibrosis with<br>Chronic<br>Cough | Orvepitant 10<br>mg and 30<br>mg once daily<br>for 4 weeks<br>(cross-over) | Change from<br>baseline in<br>IPF Coughing<br>Severity<br>Scale | Lower       | Reduced          |
|                 |  |  |   | (better)    | cough            |
|                 |  |  |   | coughing    | frequency        |
|                 |  |  |   | severity    | and urge to      |
|                 |  |  |   | scores with | cough with 30    |
|                 |  |  |   | 30 mg       | mg. Improved     |
|                 |  |  |   | Orvepitant  | health-related   |
|                 |  |  |   | compared to | quality of life. |
|                 |  |  |   | placebo     | No benefit       |
|                 |  |  |   |             | with 10 mg       |
|                 |  |  |   |             | dose             |

**Table 2: Efficacy of Gefapixant in Chronic Cough  
(Comparator)**

| Trial   | Patient Population                      | Treatment                                 | Primary Endpoint                                 | Result   | Secondary Endpoints   |
|---------|---|---|--|--|---|
| COUGH-1 | Refractory or Unexplained Chronic Cough | Gefapixant 45 mg twice daily for 12 weeks | Reduction in 24-hour cough frequency at 12 weeks | Statistically significant 18.45% reduction relative to placebo (p=0.041) | Awake cough frequency reduction trending towards significance (p=0.056)   |
| COUGH-2 | Refractory or Unexplained Chronic Cough | Gefapixant 45 mg twice daily for 24 weeks | Reduction in 24-hour cough frequency at 24 weeks | Statistically significant 14.64% reduction relative to placebo (p=0.031) | Statistically significant reduction in awake cough frequency (p=0.022) and improvement in cough-related quality of life (p=0.042) |

**Table 3: Safety and Tolerability of Orvepitant Maleate**

| Trial          | Most Common Adverse Events (Orvepitant vs. Placebo)   | Serious Adverse Events  | Discontinuations due to Adverse Events  |
|----------------|---|---|---|
| VOLCANO-2      | Headache (8.9% vs 5.1%), Dizziness (6.3% vs 1.3%), Fatigue (13.9% vs 5.1%), Somnolence (6.3% vs 0%) with 30 mg dose     | Not specified   | 2 subjects (2.5%) in the 30 mg group  |
| IPF-COMFORT    | More AEs reported with orvepitant, but not considered treatment-related. Dizziness was a possible treatment-related AE. | 7 participants had serious adverse events, none considered related to treatment | One participant withdrew due to dizziness which may have been due to orvepitant |
| Pruritus Trial | Asthenia, dizziness, dry mouth, hyperhidrosis (all mild to moderate)  | No serious AEs reported   | Not specified   |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key **Orvepitant Maleate** studies.

### VOLCANO-1 Study Protocol

- Study Design: An exploratory, open-label clinical study.
- Participants: 13 patients with chronic refractory cough, with a daytime cough frequency of >3 to <250 coughs/h.

- Intervention: Orvepitant 30 mg administered orally once daily for 4 weeks.
- Outcome Measures:
  - Primary: Change from baseline in daytime cough frequency at week 4, measured by a 24-hour ambulatory cough monitor.
  - Secondary: Cough severity visual analog scale (VAS) score, global ratings of change for cough frequency and severity, and Cough-specific Quality of Life Questionnaire score.
- Assessments: Objective cough frequency was measured at baseline, week 1, week 4, and week 8 (4 weeks post-treatment).

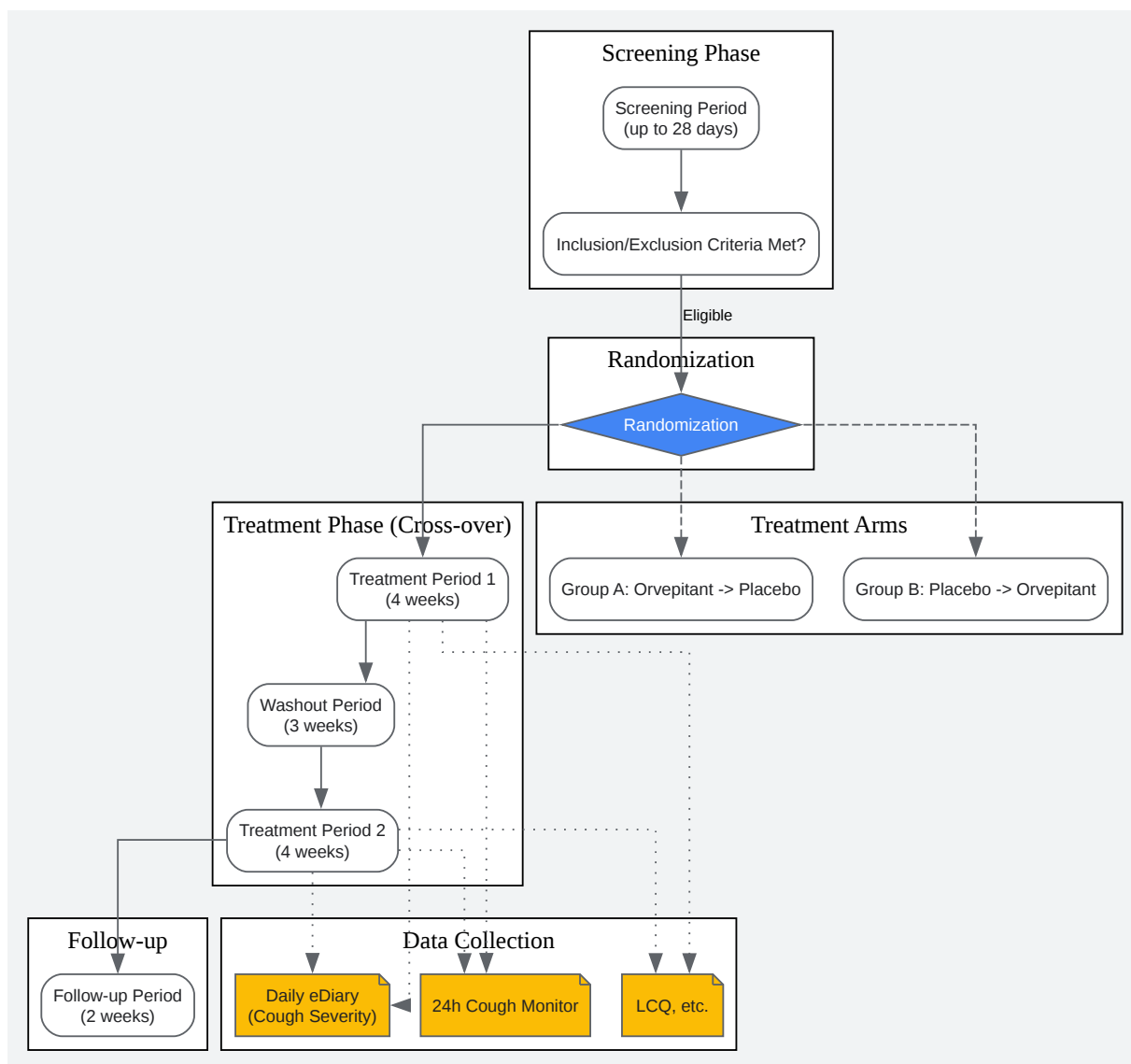
## **VOLCANO-2 Study Protocol**

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- Participants: 315 patients with refractory or unexplained chronic cough for at least one year and an awake cough frequency of  $\geq 10$  coughs per hour.
- Intervention: Patients were randomized to receive Orvepitant (10 mg, 20 mg, or 30 mg) or placebo, once daily for 12 weeks.
- Outcome Measures:
  - Primary: Change in awake cough frequency at week 12, measured by a VitaloJAK® ambulatory cough monitor.
  - Secondary: Leicester Cough Questionnaire, cough severity VAS, and urge to cough VAS.
- Assessments: Cough frequency was evaluated at weeks 2, 4, and 12. Patient-reported outcomes were measured at weeks 2, 4, 8, and 12.

## **IPF-COMFORT Study Protocol**

- Study Design: A multi-center, double-blind, randomized, placebo-controlled, 2-period cross-over study.

- **Participants:** Approximately 88 to 108 patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF) and a troublesome cough for at least 8 weeks.
- **Intervention:** A two-period cross-over design where participants received both Orvepitant and placebo for two different 4-week treatment periods, separated by a 3-week washout period. Two dose cohorts were evaluated: 10 mg and 30 mg of Orvepitant.
- **Outcome Measures:**
  - **Primary:** Change from baseline in the IPF Coughing Severity Scale.
  - **Secondary:** Leicester Cough Questionnaire (LCQ) total score, cough frequency, and urge to cough.
- **Assessments:** Participants completed a daily electronic diary to record cough severity and wore a cough frequency monitor for three 24-hour periods.



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Experimental Workflow of the IPF-COMFORT Study.

## Comparison with Other Alternatives

While **Orvepitant Maleate** shows promise as a targeted therapy for chronic cough, it is important to consider its performance in the context of other available and emerging treatments.

- **Gefapixant:** A P2X3 receptor antagonist, Gefapixant has also demonstrated efficacy in reducing cough frequency in large Phase 3 trials. The primary adverse event associated with Gefapixant is taste disturbance, which has led to higher discontinuation rates in some studies compared to placebo.
- **Aprepitant:** Another NK-1 receptor antagonist, Aprepitant, has shown efficacy in reducing cough in patients with lung cancer. While this demonstrates the potential of the NK-1 pathway as a target, direct comparative data for chronic refractory cough is limited.
- **Other Off-Label Treatments:** Currently, treatments for refractory chronic cough are often off-label and include medications like gabapentin, pregabalin, and certain antidepressants, which have shown mixed results.

## Conclusion

The available clinical trial data suggests that **Orvepitant Maleate**, particularly at a 30 mg daily dose, can be an effective and well-tolerated treatment for reducing cough frequency and severity, and improving the quality of life in patients with chronic refractory cough and idiopathic pulmonary fibrosis-associated cough. While the primary endpoint for cough frequency was not met in the larger VOLCANO-2 study's full analysis set, the consistent positive signals in patient-reported outcomes are clinically meaningful.

Further research, including head-to-head comparative trials, is needed to fully establish the position of **Orvepitant Maleate** in the evolving landscape of chronic cough therapies. The favorable safety profile observed to date is a significant advantage. The detailed experimental protocols provided in this guide offer a foundation for the design of future investigations in this critical area of unmet medical need.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)